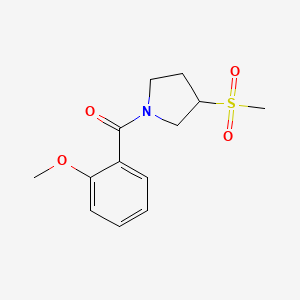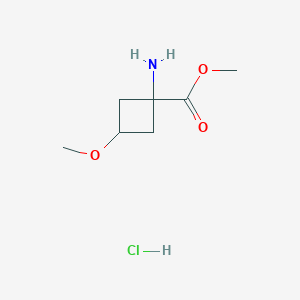![molecular formula C18H18FN3O3S B2801319 6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 899958-58-8](/img/structure/B2801319.png)
6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C18H18FN3O3S and a molecular weight of 375.42. This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, starting from the appropriate thienopyridine precursor. The synthetic route typically includes the following steps:
Formation of the thienopyridine core: This is achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.
Introduction of the ethanoyl group: This step involves the acylation of the thienopyridine core using ethanoyl chloride under basic conditions.
Attachment of the 4-fluorophenyl group: This is typically done through a nucleophilic substitution reaction, where the 4-fluorophenyl group is introduced using a suitable halide derivative.
Final amidation step: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.
Chemical Reactions Analysis
6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
6-acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be compared with other thienopyridine derivatives, such as:
Properties
IUPAC Name |
6-acetyl-2-[[2-(4-fluorophenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-10(23)22-7-6-13-14(9-22)26-18(16(13)17(20)25)21-15(24)8-11-2-4-12(19)5-3-11/h2-5H,6-9H2,1H3,(H2,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFPBAKURIRZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2801237.png)
![(E)-N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2801238.png)

![3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2801241.png)
![(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one](/img/structure/B2801242.png)


![N-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2801249.png)

![2,4-Dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2801251.png)

![Bicyclo[1.1.1]pentan-1-amine hydroiodide](/img/structure/B2801253.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2801257.png)
![2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2801258.png)
